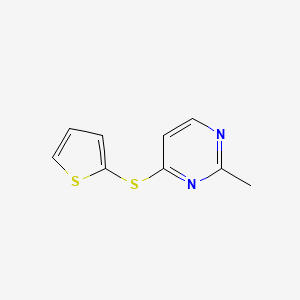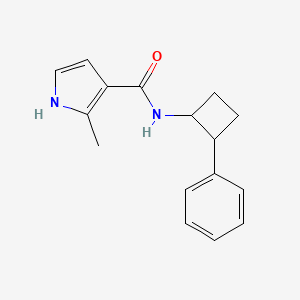
2-methyl-N-(2-phenylcyclobutyl)-1H-pyrrole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(2-phenylcyclobutyl)-1H-pyrrole-3-carboxamide, also known as JNJ-1661010, is a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the breakdown of endocannabinoids, which are natural compounds that modulate pain, inflammation, and other physiological processes. By inhibiting FAAH, JNJ-1661010 increases the levels of endocannabinoids, which may have therapeutic potential for various conditions, including pain, anxiety, and inflammation.
Mécanisme D'action
2-methyl-N-(2-phenylcyclobutyl)-1H-pyrrole-3-carboxamide works by inhibiting the FAAH enzyme, which is responsible for the breakdown of endocannabinoids. Endocannabinoids are natural compounds that bind to cannabinoid receptors in the body and modulate various physiological processes, including pain, inflammation, and anxiety. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which may have therapeutic potential for various conditions.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of endocannabinoids in various tissues, including the brain, spinal cord, and peripheral tissues. This increase in endocannabinoid levels can lead to various physiological effects, including reduced pain and inflammation, as well as anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-N-(2-phenylcyclobutyl)-1H-pyrrole-3-carboxamide in lab experiments is its potency and selectivity for FAAH. This allows for precise modulation of the endocannabinoid system without affecting other pathways. However, one limitation of using this compound is its poor solubility in water, which can make dosing and administration difficult.
Orientations Futures
There are several future directions for research on 2-methyl-N-(2-phenylcyclobutyl)-1H-pyrrole-3-carboxamide. One area of interest is its potential for treating chronic pain conditions, such as neuropathic pain and chronic inflammatory pain. Additionally, this compound may have potential for treating anxiety disorders and other psychiatric conditions. Further research is needed to fully understand the therapeutic potential of this compound and its mechanism of action.
Méthodes De Synthèse
2-methyl-N-(2-phenylcyclobutyl)-1H-pyrrole-3-carboxamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 2-phenylcyclobutanone with methylamine to form a cyclic imine intermediate. This intermediate is then reacted with an N-protected pyrrole carboxylic acid to form the desired product, this compound.
Applications De Recherche Scientifique
2-methyl-N-(2-phenylcyclobutyl)-1H-pyrrole-3-carboxamide has been extensively studied in preclinical models for its potential therapeutic effects. Studies have shown that this compound can reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. Additionally, this compound has been shown to have anxiolytic effects in animal models of anxiety.
Propriétés
IUPAC Name |
2-methyl-N-(2-phenylcyclobutyl)-1H-pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-13(9-10-17-11)16(19)18-15-8-7-14(15)12-5-3-2-4-6-12/h2-6,9-10,14-15,17H,7-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBSTHHKNDQMLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1)C(=O)NC2CCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]benzenesulfonamide](/img/structure/B7639453.png)
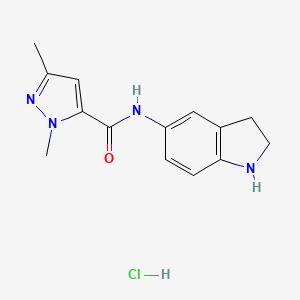
![4-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-ethylpiperazine-1-sulfonamide](/img/structure/B7639466.png)
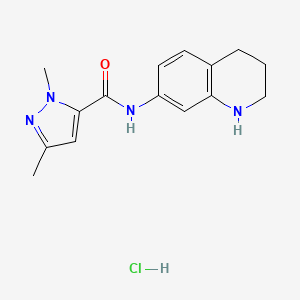
![2-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]oxyethanol](/img/structure/B7639477.png)
![5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile](/img/structure/B7639482.png)
![5-[[2-(Hydroxymethyl)-2-methylcyclopentyl]amino]pyridine-2-carbonitrile](/img/structure/B7639502.png)
![N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-3-methylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7639506.png)
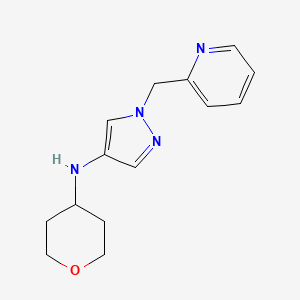
![(2-methyl-3-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-(2-methyl-1H-pyrrol-3-yl)methanone](/img/structure/B7639517.png)
![3-[(2-Methoxypyridin-3-yl)methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7639526.png)
![2-fluoro-4-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride](/img/structure/B7639542.png)
![5-[(2-Methylpyrimidin-4-yl)amino]-1,3-dihydroindol-2-one](/img/structure/B7639556.png)
